



Application Note: Quantitative Analysis of Dihydro-N-Caffeoyltyramine in Plant Extracts

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Compound of Interest		
Compound Name:	Dihydro-N-Caffeoyltyramine	
Cat. No.:	B10833782	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydro-N-Caffeoyltyramine (DHCT) is a phenolic amide compound that has been isolated from various plant sources, notably the root bark of Lycium chinense (Goji berry).[1][2] This molecule has garnered significant interest within the scientific community due to its potent biological activities, including antioxidant, anti-fungal, and significant anti-inflammatory properties.[2] Specifically, DHCT has been shown to down-regulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, by inhibiting the C/EBP and AP-1 transcription factors.[2] Given its therapeutic potential, accurate and robust quantitative analysis of DHCT in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research.

This document provides detailed protocols for the quantitative analysis of DHCT using modern chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Data Presentation: Abundance in Plant Species

While quantitative data for **Dihydro-N-Caffeoyltyramine** is emerging, data for the closely related and more commonly measured N-trans-caffeoyltyramine is more widely available. The analytical methods described herein are suitable for both compounds. The following table



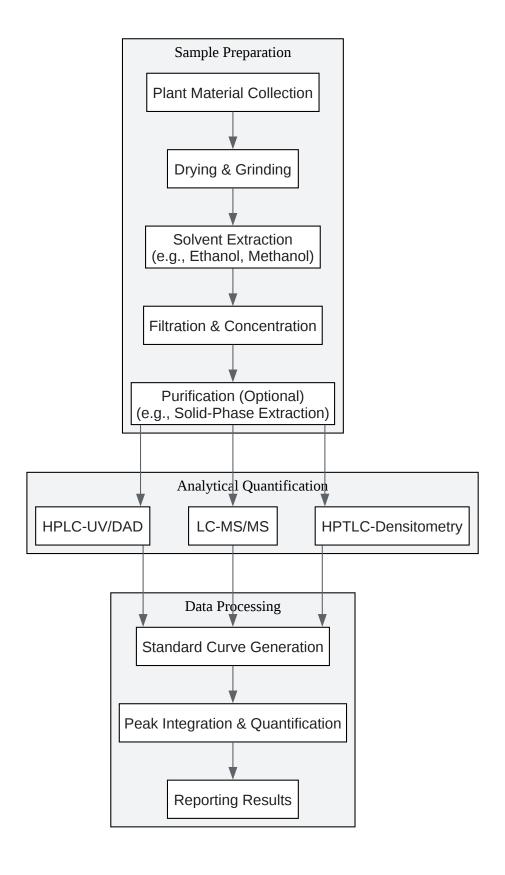
summarizes the content of N-trans-caffeoyltyramine found in different plant species, providing a reference for expected concentration ranges.

Plant Species	Plant Part	Compound	Concentration Range	Reference
Cannabis sativa L. (Hemp)	Seeds / Hull	N-trans- caffeoyltyramine	390.22 - 723 μg/g	[1]
Cannabis sativa L. (Hemp)	Inflorescences	N-trans- caffeoyltyramine	0.1 - 76.2 mg/kg	[3]
Lycium chinense	Root Bark	N-trans- caffeoyltyramine	0.00185% (18.5 μg/g)	[1]
Solanum jabrense	Aerial Parts	N-trans- caffeoyltyramine	Isolated	[4]

Experimental Protocols & Methodologies

A generalized workflow for the analysis is presented below, followed by detailed protocols for sample preparation and specific analytical techniques.





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Fig 1. General workflow for DHCT quantification.



Protocol: Sample Preparation from Plant Material

This protocol outlines the extraction of DHCT and other phenolic amides from a dried plant matrix.

- Drying and Homogenization: Dry the collected plant material (e.g., root bark, leaves, seeds) at 40-50°C to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh) to ensure homogeneity and increase the surface area for extraction.
- Solvent Extraction:
 - Weigh approximately 1.0 g of the powdered plant material into a flask.
 - Add 20 mL of an appropriate solvent. 60-80% ethanol is a common choice for extracting polyphenols.[1][5]
 - Extract the sample using a suitable method such as ultrasonication for 30-60 minutes or reflux extraction for 1-2 hours.[5]
- Filtration and Concentration:
 - Allow the mixture to cool to room temperature and filter it through Whatman No. 1 filter paper or a similar grade to remove solid plant debris.
 - Wash the residue with a small volume of the extraction solvent to ensure complete recovery.
 - Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
- Sample Reconstitution and Cleanup:
 - Reconstitute the dried extract in a known volume (e.g., 5.0 mL) of the initial mobile phase to be used for chromatographic analysis.
 - For cleaner samples, especially for LC-MS/MS analysis, a Solid-Phase Extraction (SPE)
 step can be employed using a C18 cartridge to remove interfering compounds.[6]



 \circ Filter the final solution through a 0.22 or 0.45 μm syringe filter before injection into the analytical instrument.

Protocol: Quantitative Analysis by HPLC-UV/DAD

High-Performance Liquid Chromatography with a UV or Diode-Array Detector is a robust and widely available technique for quantification.[1]

- Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).[7][8]
 - Mobile Phase: A gradient elution is typically used.
 - Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
 - Solvent B: Acetonitrile or Methanol.
 - Example Gradient: Start with 10% B, increase to 60% B over 30 minutes, then to 90% B for 5 minutes, hold for 5 minutes, and return to initial conditions for equilibration.[7]
 - Flow Rate: 1.0 mL/min.[8]
 - Column Temperature: 30-35°C.[7]
 - Injection Volume: 10-20 μL.
 - Detection: Monitor at a wavelength around 280-330 nm. A DAD allows for the acquisition of the full UV spectrum to confirm peak purity and identity against a reference standard.
- Quantification:
 - Prepare a stock solution of **Dihydro-N-Caffeoyltyramine** reference standard in methanol or DMSO.



- \circ Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 μ g/mL) by diluting the stock solution with the mobile phase.
- Inject the standards to construct a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient $(r^2) > 0.99$.
- Inject the prepared plant extracts and determine the concentration of DHCT based on the peak area and the calibration curve.

Protocol: Quantitative Analysis by LC-MS/MS

For high sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry is the method of choice.[9][10]

- Instrumentation: An LC system (as above) coupled to a triple quadrupole (QqQ) or QTRAP mass spectrometer with an electrospray ionization (ESI) source.[11]
- Chromatographic Conditions: Similar to the HPLC method, but often using UPLC (sub-2-μm particle) columns for faster analysis times.[10]
- Mass Spectrometer Conditions:
 - Ionization Mode: ESI, typically in negative mode for phenolic compounds, but positive mode should also be tested.
 - Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
 [12]
 - MRM Transition: This must be optimized by infusing the DHCT standard. For DHCT
 (Molecular Weight: 301.34 g/mol), the precursor ion [M-H]⁻ would be m/z 300.3. Product
 ions would be determined experimentally by fragmentation (e.g., loss of the tyramine
 moiety).
 - Instrument Parameters: Optimize parameters such as declustering potential (DP), collision energy (CE), and source temperature for the specific DHCT transition.
- Quantification:

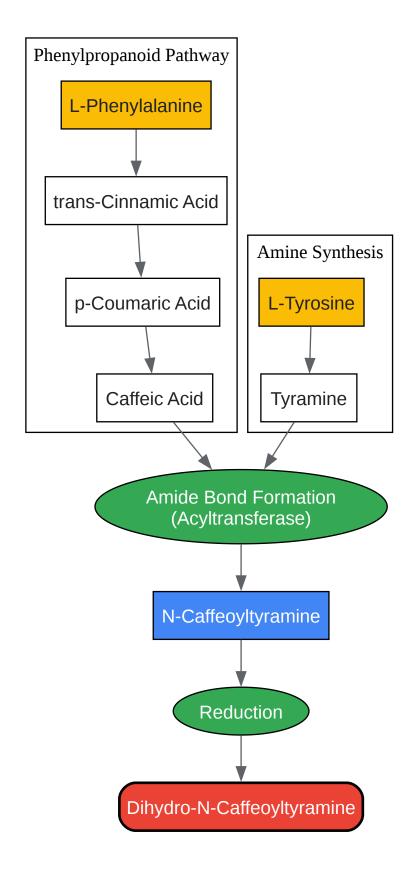


- Calibration curve construction is similar to the HPLC method, but often extends to lower concentrations (e.g., ng/mL range).
- An internal standard (IS), ideally a stable isotope-labeled version of DHCT, should be used to correct for matrix effects and variations in instrument response.
- Quantify DHCT in samples by comparing the analyte/IS peak area ratio against the calibration curve.

Relevant Biological Pathways Biosynthesis of Dihydro-N-Caffeoyltyramine

DHCT is synthesized in plants through the phenylpropanoid and amino acid metabolic pathways. The process begins with the amino acids L-phenylalanine and L-tyrosine. L-phenylalanine is converted to caffeic acid, while L-tyrosine is decarboxylated to form tyramine. These two intermediates are then conjugated. The final "dihydro" form results from the saturation of the double bond in the caffeoyl moiety.[3][13][14]





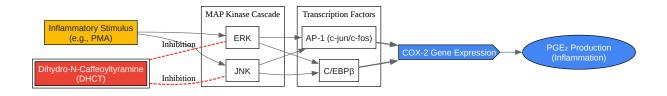
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Fig 2. Simplified biosynthesis of DHCT.



Anti-Inflammatory Signaling Pathway of DHCT

DHCT exerts its anti-inflammatory effects by intervening in the MAP kinase signaling cascade. It inhibits the activation of ERK and JNK, which are upstream kinases responsible for activating the transcription factors AP-1 and C/EBP.[2] By blocking this pathway, DHCT prevents the expression of the pro-inflammatory enzyme COX-2 and subsequent production of prostaglandin E2 (PGE2).[2]



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Fig 3. DHCT's anti-inflammatory mechanism.

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